2-Methyl-4-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]indole-7-carboxylic acid
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Overview
Description
MSC-4106 is an orally active and potent inhibitor of the interaction between Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ) with TEA domain family member (TEAD) transcription factors . This compound inhibits the auto-palmitoylation of TEAD1 and TEAD3, which are crucial for the formation of the YAP/TAZ-TEAD transcriptional complex . MSC-4106 has shown significant efficacy in preclinical models, particularly in cancer research .
Preparation Methods
The synthetic routes and reaction conditions for MSC-4106 are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts . Industrial production methods likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .
Chemical Reactions Analysis
MSC-4106 primarily undergoes inhibition reactions rather than traditional chemical reactions like oxidation or reduction. It inhibits the auto-palmitoylation of TEAD1 and TEAD3 . The common reagents and conditions used in these reactions include specific inhibitors and controlled environments to ensure the stability and activity of the compound . The major product formed from these reactions is the inhibited TEAD1 or TEAD3, which prevents the formation of the YAP/TAZ-TEAD transcriptional complex .
Scientific Research Applications
MSC-4106 has a wide range of scientific research applications, particularly in the fields of cancer biology and drug discovery . It is used to study the role of the YAP/TAZ-TEAD transcriptional complex in cancer progression and to develop potential therapeutic strategies targeting this pathway . Additionally, MSC-4106 is utilized in preclinical models to evaluate its efficacy in inhibiting tumor growth and metastasis . The compound’s ability to disrupt the YAP/TAZ-TEAD interaction makes it a valuable tool for understanding the molecular mechanisms underlying various cancers and for developing targeted therapies .
Mechanism of Action
MSC-4106 exerts its effects by binding to the lipidation pocket (P-site) of the TEAD1 transcription factor . This binding disrupts the interaction between TEAD1 and the transcriptional cofactors YAP and TAZ, preventing the formation of the YAP/TAZ-TEAD transcriptional complex . By inhibiting this complex, MSC-4106 effectively downregulates the expression of genes involved in cell proliferation and survival, thereby inhibiting tumor growth . The molecular targets of MSC-4106 include TEAD1 and TEAD3, and the pathways involved are primarily related to the Hippo signaling pathway .
Comparison with Similar Compounds
MSC-4106 is unique in its ability to inhibit the auto-palmitoylation of TEAD1 and TEAD3, which is a critical step in the formation of the YAP/TAZ-TEAD transcriptional complex . Similar compounds include other YAP/TAZ-TEAD inhibitors such as YAP-TEAD-IN-3, MY-1076, and LM-41 . These compounds also target the YAP/TAZ-TEAD interaction but may differ in their binding sites, potency, and pharmacokinetic properties . MSC-4106 stands out due to its high potency and oral bioavailability, making it a promising candidate for further development in cancer therapy .
Biological Activity
2-Methyl-4-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]indole-7-carboxylic acid, a pyrazoloindole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique structure that contributes to its pharmacological potential, particularly in anti-inflammatory and anticancer applications.
Chemical Structure
The molecular formula of this compound is C18H14F3N3O2, with a molecular weight of approximately 373.32 g/mol. Its structure features a pyrazoloindole core, which is known for various biological activities.
1. Anti-inflammatory Activity
Research has demonstrated that pyrazolo[3,4-b]indole derivatives exhibit significant anti-inflammatory effects. For instance, studies have shown that related compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The inhibition of COX-2 has been particularly noted in several derivatives, with IC50 values ranging from 0.02 to 0.04 µM, indicating potent activity against inflammation pathways .
Table 1: Summary of Anti-inflammatory Activity of Pyrazolo Derivatives
Compound | IC50 (µM) | COX-2 Selectivity Index |
---|---|---|
2-Methyl-4-[...] | TBD | TBD |
Pyrazolo derivative A | 0.02 | 8.22 |
Pyrazolo derivative B | 0.04 | 9.31 |
2. Anticancer Properties
The anticancer potential of this class of compounds has also been explored extensively. For example, derivatives similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines such as HeLa and A375, with IC50 values indicating effective cytotoxicity . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 2: Anticancer Activity in Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | TBD | Apoptosis induction |
A375 | TBD | Cell cycle arrest |
3. Antiviral and Antibacterial Effects
While less studied than anti-inflammatory and anticancer properties, some pyrazolo derivatives have demonstrated antiviral and antibacterial activities. The structural features that confer these activities include the ability to interfere with viral replication mechanisms and bacterial cell wall synthesis .
Case Studies
Several studies have highlighted the biological activities of pyrazolo derivatives:
- Study on Inflammation : A study conducted by Abdellatif et al. synthesized a series of pyrazolo derivatives and evaluated their COX inhibitory activities using enzyme immunoassays. The findings indicated strong anti-inflammatory effects comparable to traditional NSAIDs .
- Anticancer Evaluation : In vitro studies on a series of pyrazolo[3,4-b]indoles revealed significant antiproliferative activity against various cancer cell lines, supporting their potential as therapeutic agents .
Properties
Molecular Formula |
C18H12F3N3O2 |
---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
2-methyl-4-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]indole-7-carboxylic acid |
InChI |
InChI=1S/C18H12F3N3O2/c1-23-9-14-13-8-10(17(25)26)2-7-15(13)24(16(14)22-23)12-5-3-11(4-6-12)18(19,20)21/h2-9H,1H3,(H,25,26) |
InChI Key |
HUSMWXZHQVTDRU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C3=C(C=CC(=C3)C(=O)O)N(C2=N1)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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